![molecular formula C51H95NO6 B11931049 ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require a controlled environment with specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the integrity of the product, which is crucial for its application in sensitive fields such as medicine and biotechnology .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its ionizable properties.
Reduction: This reaction can modify the compound’s structure, impacting its effectiveness in delivery systems.
Substitution: This reaction involves replacing one functional group with another, which can be used to tailor the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered ionizable properties, while substitution reactions can produce tailored compounds for specific applications .
Scientific Research Applications
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various synthetic processes to create tailored compounds.
Biology: Employed in the development of lipid nanoparticles for gene delivery systems.
Medicine: Utilized in the formulation of mRNA vaccines and other nucleic acid therapies.
Industry: Applied in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism by which ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate exerts its effects involves its ability to change its charge state depending on the pH of its environment. This property allows it to interact with cell membranes and facilitate the delivery of therapeutic agents into cells. The molecular targets and pathways involved include the endosomal escape mechanism, where the compound helps release the therapeutic agents from endosomes into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
DLin-KC2-DMA: Another ionizable lipid used in lipid nanoparticle delivery systems.
DOTAP: A cationic lipid commonly used in gene delivery.
DC-Cholesterol: A cholesterol derivative used in lipid-based delivery systems.
Uniqueness
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate is unique due to its specific structure, which provides optimal ionizable properties for efficient delivery of therapeutic agents. Its ability to change charge state at different pH levels makes it particularly effective in facilitating endosomal escape and ensuring the delivery of nucleic acids into target cells .
Properties
Molecular Formula |
C51H95NO6 |
|---|---|
Molecular Weight |
818.3 g/mol |
IUPAC Name |
ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate |
InChI |
InChI=1S/C51H95NO6/c1-50(2,3)57-48(54)42-37-33-29-25-21-17-13-9-11-15-19-23-27-31-35-40-46(56-47(53)44-39-45-52(7)8)41-36-32-28-24-20-16-12-10-14-18-22-26-30-34-38-43-49(55)58-51(4,5)6/h9-10,13-14,46H,11-12,15-45H2,1-8H3/b13-9-,14-10- |
InChI Key |
GQGOSMQKBKKQMG-FOIMCPNXSA-N |
Isomeric SMILES |
CC(OC(=O)CCCCCCC/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)(C)C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC(=O)OC(C)(C)C)OC(=O)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)
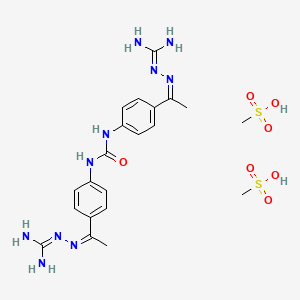

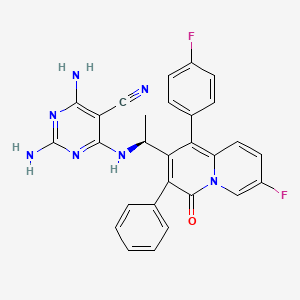
![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
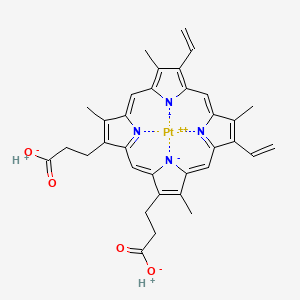
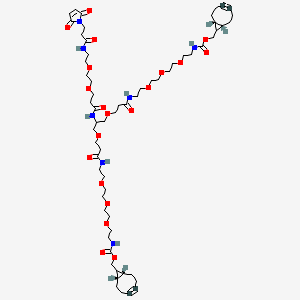


![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
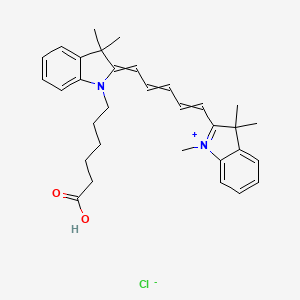
![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)
![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)

